molecular formula C18H15F3N2OS B11579479 6-(4-Ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

6-(4-Ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11579479
M. Wt: 364.4 g/mol
InChI Key: ZJMJDIAUROOAJC-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the ethoxyphenyl group: This step might involve a substitution reaction using an ethoxyphenyl halide.

    Addition of the prop-2-en-1-ylsulfanyl group: This can be done through a thiol-ene reaction.

    Incorporation of the trifluoromethyl group: This step might involve a trifluoromethylation reaction using reagents like trifluoromethyl iodide.

    Formation of the carbonitrile group: This can be achieved through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur-containing group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, it might be used to study the effects of pyridine derivatives on biological systems, including enzyme inhibition or receptor binding studies.

Medicine

Industry

In the industrial sector, the compound might be used in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxy group in 6-(4-Ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile might confer unique chemical properties, such as increased lipophilicity or altered electronic effects, compared to its methoxy or chloro analogs.

Properties

Molecular Formula

C18H15F3N2OS

Molecular Weight

364.4 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-2-prop-2-enylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H15F3N2OS/c1-3-9-25-17-14(11-22)15(18(19,20)21)10-16(23-17)12-5-7-13(8-6-12)24-4-2/h3,5-8,10H,1,4,9H2,2H3

InChI Key

ZJMJDIAUROOAJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC=C

Origin of Product

United States

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